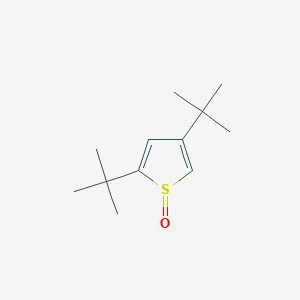

2,4-Di-tert-butylthiophene 1-oxide

説明

特性

CAS番号 |

192462-20-7 |

|---|---|

分子式 |

C12H20OS |

分子量 |

212.35 g/mol |

IUPAC名 |

2,4-ditert-butylthiophene 1-oxide |

InChI |

InChI=1S/C12H20OS/c1-11(2,3)9-7-10(12(4,5)6)14(13)8-9/h7-8H,1-6H3 |

InChIキー |

MJRBEMYWWPMPCB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=CS1=O)C(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 2,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2,4-Di-tert-butylthiophene 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.

Reduction: Reduction reactions can revert the compound back to 2,4-Di-tert-butylthiophene.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Solvents: Dichloromethane, methanol, ethanol.

Major Products

Thiophene 1,1-dioxide: Formed through further oxidation.

2,4-Di-tert-butylthiophene: Formed through reduction.

科学的研究の応用

2,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Studied for its potential role in drug metabolism and as a metabolite of thienyl-containing pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

作用機序

The mechanism of action of 2,4-Di-tert-butylthiophene 1-oxide involves its reactivity as a thiophene derivative. The oxygen atom at the 1 position increases the electron density on the sulfur atom, making the compound more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions. The compound can also act as a diene in Diels-Alder reactions, forming cycloadducts with electron-poor dienophiles .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric Effects: The tert-butyl groups in this compound reduce susceptibility to nucleophilic attack compared to less-hindered sulfoxides, enhancing kinetic stability.

- Electronic Effects: Electron-donating tert-butyl groups may increase electron density at the sulfoxide sulfur, altering redox behavior compared to electron-deficient analogs like phenazine dioxides .

Crystallographic and Structural Insights

- Crystal Packing: Benzothiazinone 1-oxides exhibit layered packing due to π-π interactions . In this compound, steric bulk likely disrupts such interactions, favoring van der Waals-dominated packing.

- Bond Lengths and Angles: The S=O bond in sulfoxides typically ranges from 1.45–1.50 Å. Tert-butyl substituents may elongate this bond slightly (≤0.02 Å) due to increased steric strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。